molecular formula C8H9I B101923 (2-Iodoethyl)benzene CAS No. 17376-04-4

(2-Iodoethyl)benzene

Cat. No. B101923
CAS RN: 17376-04-4
M. Wt: 232.06 g/mol
InChI Key: KVTHPKXDLVYNCH-UHFFFAOYSA-N
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Description

(2-Iodoethyl)benzene is a halogenated hydrocarbon . It is reported to undergo triethyl borane-mediated intermolecular radical addition with 2 H -azirine-3-carboxylate .


Synthesis Analysis

(2-Iodoethyl)benzene is suitable for use as a starting reagent in the preparation of organic-inorganic hybrid compounds . It may also be used in the preparation of dioxane-based antiviral agents .


Molecular Structure Analysis

The molecular formula of (2-Iodoethyl)benzene is C6H5CH2CH2I . Its molecular weight is 232.06 .


Chemical Reactions Analysis

(2-Iodoethyl)benzene is reported to undergo triethyl borane-mediated intermolecular radical addition with 2 H -azirine-3-carboxylate .


Physical And Chemical Properties Analysis

(2-Iodoethyl)benzene is a clear red-brown liquid . It has a refractive index of 1.601 (lit.) , a boiling point of 122-123 °C/13 mmHg (lit.) , and a density of 1.603 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic-Inorganic Hybrid Compounds

“(2-Iodoethyl)benzene” is suitable for use as a starting reagent in the preparation of organic-inorganic hybrid compounds . These compounds have a wide range of applications in fields such as materials science, catalysis, and nanotechnology.

Example Compounds::

Antiviral Agents

“(2-Iodoethyl)benzene” may be used in the preparation of dioxane-based antiviral agents . Antiviral agents are a class of medication used specifically for treating viral infections. They act by inhibiting the development of the virus.

Halogenated Hydrocarbons

“(2-Iodoethyl)benzene” is a halogenated hydrocarbon . Halogenated hydrocarbons are used in a variety of applications, including refrigerants, aerosol propellants, solvents, and in the production of synthetic rubber.

Stabilized with Copper

“(2-Iodoethyl)benzene” is often stabilized with copper . This can enhance its shelf life and prevent degradation, making it more suitable for long-term storage and use in research applications.

Triethyl Borane-Mediated Intermolecular Radical Addition

“(2-Iodoethyl)benzene” is reported to undergo triethyl borane-mediated intermolecular radical addition with 2H-azirine-3-carboxylate . This reaction can be used to synthesize a variety of complex organic compounds.

Safety And Hazards

(2-Iodoethyl)benzene should be stored under inert gas . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

2-iodoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTHPKXDLVYNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025447
Record name 2-Iodoethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Iodoethyl)benzene

CAS RN

17376-04-4
Record name Phenethyl iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17376-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (2-iodoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017376044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (2-iodoethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Iodoethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodine (12.0 g, 47.4 mmol) was added in one portion to a solution of 2-phenylethanol (5.11 g, 36.5 mmol), triphenylphosphine (11.47 g, 43.8 mmol) and imidazole (3.48 g, 51.04 mmol) in dichloromethane (250 mL) at 0° C. The resulting mixture was allowed to warm slowly to rt and stir overnight, then was transferred to a separatory funnel and washed with water (2×250 mL), saturated aqueous Na2S2O3 (2×100 mL), water (100 mL), and brine (100 mL). The organic phase was dried over MgSO4, filtered and concentrated to a colorless oil that contained a large amount of white solid. The mixture was treated with heptane (2×50 mL) and was filtered. The filtrate was concentrated and the resulting material was again treated with heptane (2×50 mL) and filtered. The filtrate was concentrated to provide 2-phenylethyl iodide as a clear colorless oil (1.74 g, 19%) that contained a trace amount of triphenylphosphine oxide.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
11.47 g
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the solvent environment influence the reactivity of (2-Iodoethyl)benzene in the Menshutkin reaction?

A: Research indicates that (2-Iodoethyl)benzene's reactivity in the Menshutkin reaction with 1,4-diazabicyclo[2.2.2]octane is significantly impacted by the solvent. [, , ] Specifically, the presence of protic compounds, even at low concentrations, can drastically alter the reaction rate. This is attributed to both non-specific physical effects and specific chemical interactions. The formation of hydrogen bonds between the protic compound and the amine, the halide ((2-Iodoethyl)benzene), or the solvent, plays a crucial role. Notably, the study highlighted that protic compounds can deactivate the amine while simultaneously activating the halide, and the extent of this effect is dependent on the basicity of the primary solvent used. []

Q2: How does the halogen substituent in (2-haloethyl)benzene affect the reaction rate with 1,4-diazabicyclo[2.2.2]octane?

A: Studies exploring the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and a series of (2-haloethyl)benzene compounds, including (2-chloroethyl)benzene, (2-bromoethyl)benzene, and (2-iodoethyl)benzene, provide valuable insights. [, ] While specific data trends aren't detailed in the abstracts, this research suggests that the nature of the halogen substituent (chlorine, bromine, or iodine) directly influences the reaction kinetics. Further investigation into these comparative studies would be needed to elucidate how the halogen's electronegativity and steric effects contribute to the observed differences in reaction rates.

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